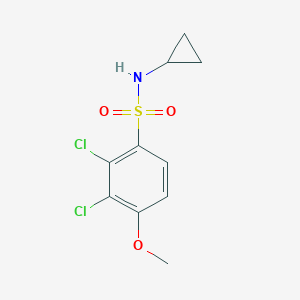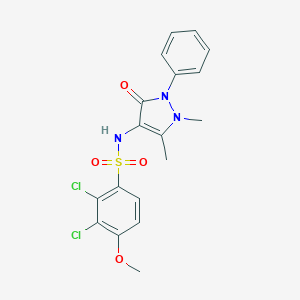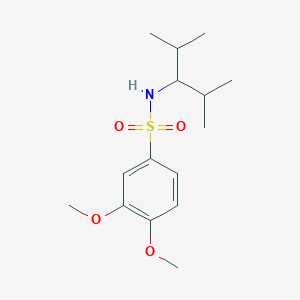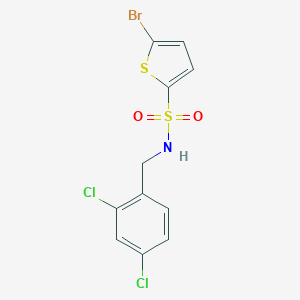![molecular formula C18H20Cl2N2O3S B296408 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether](/img/structure/B296408.png)
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether is a chemical compound with the molecular formula C₁₈H₂₀Cl₂N₂O₃S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether: Known for its unique combination of benzyl and sulfonyl groups.
1-Benzylpiperazine: Lacks the sulfonyl group, leading to different biological activities.
4-Methoxyphenylpiperazine: Lacks the benzyl group, resulting in different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C18H20Cl2N2O3S |
|---|---|
分子量 |
415.3 g/mol |
IUPAC名 |
1-benzyl-4-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-25-15-7-8-16(18(20)17(15)19)26(23,24)22-11-9-21(10-12-22)13-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 |
InChIキー |
FFZOPGYIMIHFIC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl)Cl |
正規SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B296327.png)
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B296329.png)

![3-[(4-methylphenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B296334.png)
![2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide](/img/structure/B296335.png)

![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide](/img/structure/B296338.png)
![4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B296340.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B296345.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B296346.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B296347.png)


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B296351.png)
